molecular formula C12H17NO4S B062472 2-[(4-tert-butylphenyl)sulfonylamino]acetic Acid CAS No. 159855-97-7

2-[(4-tert-butylphenyl)sulfonylamino]acetic Acid

Cat. No.: B062472
CAS No.: 159855-97-7
M. Wt: 271.33 g/mol
InChI Key: PDIQLCAEGLVCLL-UHFFFAOYSA-N
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Description

2-[(4-tert-butylphenyl)sulfonylamino]acetic acid is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a sulfonylamino group attached to an acetic acid moiety, with a tert-butylphenyl substituent enhancing its stability and reactivity.

Scientific Research Applications

2-[(4-tert-butylphenyl)sulfonylamino]acetic acid has several scientific research applications:

Future Directions

The future directions for “2-[(4-tert-butylphenyl)sulfonylamino]acetic Acid” could involve further investigation and exploration of its potential applications. For instance, related compounds like 2,4-Ditert butyl phenol (2,4-DTBP) have shown potential in cancer research .

Mechanism of Action

Target of Action

The compound has been associated with antinociceptive and anti-inflammatory effects , suggesting it may interact with targets involved in pain and inflammation pathways.

Mode of Action

The compound was synthesized by the reaction of 4-(tert-butyl)-benzenesulfonyl chloride with the amino acids L-tryptophan and L-proline in aqueous NaOH solution . The resulting sulfamic acids were converted to water-soluble sodium salts for subsequent pharmacological tests .

Biochemical Pathways

The compound appears to affect pain and inflammation pathways. In experimental models, the L-tryptophan sulfamide derivative of the compound demonstrated an antinociceptive effect close to that of diclofenac in the acetic acid-induced writhing test in mice . The anti-inflammatory activity of the L-tryptophan sulfamide derivative on a formalin-induced paw edema model in rats exceeded that of diclofenac .

Pharmacokinetics

The compound’s water-soluble sodium salts were used in pharmacological tests , suggesting that solubility may play a role in its bioavailability.

Result of Action

The L-tryptophan sulfamide derivative of the compound demonstrated significant antinociceptive and anti-inflammatory effects . It reduced the number of writhings in mice by 97% compared to the control in the acetic acid-induced writhing test . In a formalin-induced paw edema model in rats, the anti-inflammatory activity of the L-tryptophan sulfamide derivative exceeded that of diclofenac by 78% .

Action Environment

The compound’s water-soluble sodium salts were used in pharmacological tests , suggesting that the compound’s solubility may influence its action and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-tert-butylphenyl)sulfonylamino]acetic acid typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with glycine under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of glycine attacks the sulfonyl chloride, forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-tert-butylphenyl)sulfonylamino]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The sulfonylamino group can participate in substitution reactions, forming new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products

The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives, depending on the specific reagents and conditions used.

Comparison with Similar Compounds

Similar Compounds

    4-tert-butylbenzenesulfonyl chloride: A precursor in the synthesis of 2-[(4-tert-butylphenyl)sulfonylamino]acetic acid.

    Glycine derivatives: Compounds with similar amino acid structures but different substituents.

Uniqueness

This compound is unique due to its combination of a sulfonylamino group and a tert-butylphenyl substituent, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-[(4-tert-butylphenyl)sulfonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-12(2,3)9-4-6-10(7-5-9)18(16,17)13-8-11(14)15/h4-7,13H,8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDIQLCAEGLVCLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70359416
Record name 2-[(4-tert-butylphenyl)sulfonylamino]acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159855-97-7
Record name 2-[(4-tert-butylphenyl)sulfonylamino]acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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